molecular formula C10H10N4O B15069811 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B15069811
M. Wt: 202.21 g/mol
InChI Key: PJIRQIUNBLUWJK-UHFFFAOYSA-N
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Description

6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile can be achieved through a Biginelli-type reaction. This involves the condensation of aminopyrazole with dicarbonyl components, typically without the participation of an aldehyde . The reaction conditions often include the use of a catalyst-free environment, which simplifies the process and reduces the need for additional reagents .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, as well as employing continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

    Substitution: This involves replacing one functional group with another, which can be useful for creating analogs with different properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway is followed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds. Substitution reactions can lead to a wide range of analogs with varying functional groups.

Scientific Research Applications

6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with specific molecular targets. For instance, it has been shown to bind to the catalytic domain of lysine-specific demethylase 4C (JMJD2C), inhibiting its activity . This inhibition occurs through the compound’s ability to fit into the enzyme’s active site, thereby blocking substrate access and subsequent catalytic activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Ethyl-5-methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile stands out due to its specific structural features and the ability to inhibit JMJD2C. This makes it a valuable tool in biochemical research and a potential lead compound for drug development.

Properties

Molecular Formula

C10H10N4O

Molecular Weight

202.21 g/mol

IUPAC Name

6-ethyl-5-methyl-7-oxo-1H-pyrazolo[1,5-a]pyrimidine-3-carbonitrile

InChI

InChI=1S/C10H10N4O/c1-3-8-6(2)13-9-7(4-11)5-12-14(9)10(8)15/h5,12H,3H2,1-2H3

InChI Key

PJIRQIUNBLUWJK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C2C(=CNN2C1=O)C#N)C

Origin of Product

United States

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